molecular formula C4HClF2O2S2 B14024110 3,4-Difluorothiophene-2-sulfonyl chloride

3,4-Difluorothiophene-2-sulfonyl chloride

Katalognummer: B14024110
Molekulargewicht: 218.6 g/mol
InChI-Schlüssel: SYUFDZGNIJBYNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluorothiophene-2-sulfonyl chloride typically involves the fluorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,4-difluorothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation methods is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Difluorothiophene-2-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Difluorothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Difluorobenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.

    Thiophene-2-sulfonyl chloride: Lacks the fluorine atoms present in 3,4-Difluorothiophene-2-sulfonyl chloride.

    2,5-Difluorothiophene-3-sulfonyl chloride: Different substitution pattern on the thiophene ring.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel

C4HClF2O2S2

Molekulargewicht

218.6 g/mol

IUPAC-Name

3,4-difluorothiophene-2-sulfonyl chloride

InChI

InChI=1S/C4HClF2O2S2/c5-11(8,9)4-3(7)2(6)1-10-4/h1H

InChI-Schlüssel

SYUFDZGNIJBYNB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.